molecular formula C10H10Cl2N2O2 B14354343 Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]- CAS No. 91649-68-2

Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]-

Cat. No.: B14354343
CAS No.: 91649-68-2
M. Wt: 261.10 g/mol
InChI Key: AQEXFZLKZWHHIM-UHFFFAOYSA-N
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Description

Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]-: is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of ethanol and a dichlorobenzimidazole moiety, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]- typically involves the reaction of 5,6-dichlorobenzimidazole with an appropriate ethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to mimic the structure of naturally occurring nucleotides, allowing it to bind to and inhibit the activity of enzymes involved in various biological processes. This inhibition can lead to the disruption of cellular functions, making it a potential therapeutic agent .

Comparison with Similar Compounds

Uniqueness: Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]- is unique due to the presence of the ethanol moiety, which can influence its solubility, reactivity, and biological activity compared to other benzimidazole derivatives .

Properties

CAS No.

91649-68-2

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

2-[(5,6-dichlorobenzimidazol-1-yl)methoxy]ethanol

InChI

InChI=1S/C10H10Cl2N2O2/c11-7-3-9-10(4-8(7)12)14(5-13-9)6-16-2-1-15/h3-5,15H,1-2,6H2

InChI Key

AQEXFZLKZWHHIM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)COCCO

Origin of Product

United States

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